Methyl(phenyl)dipropoxysilane

Description

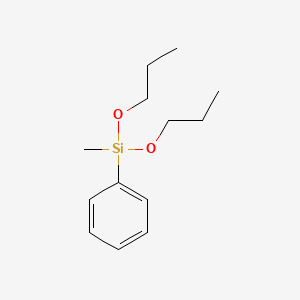

Methyl(phenyl)dipropoxysilane is an organosilicon compound with the molecular formula $ \text{C}{13}\text{H}{22}\text{O}2\text{Si} $. Structurally, it consists of a central silicon atom bonded to a methyl group ($-\text{CH}3$), a phenyl group ($-\text{C}6\text{H}5$), and two propoxy groups ($-\text{O}(\text{CH}2)2\text{CH}_3$). This hybrid structure combines hydrophobic aromatic (phenyl) and alkoxy functionalities, making it versatile in applications such as polymer crosslinking, surface modification, and as a precursor in silicone synthesis. Its reactivity is governed by the hydrolyzable propoxy groups, which undergo condensation reactions under moisture, and the steric effects imposed by the phenyl substituent .

Properties

CAS No. |

58657-53-7 |

|---|---|

Molecular Formula |

C13H22O2Si |

Molecular Weight |

238.40 g/mol |

IUPAC Name |

methyl-phenyl-dipropoxysilane |

InChI |

InChI=1S/C13H22O2Si/c1-4-11-14-16(3,15-12-5-2)13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3 |

InChI Key |

JQYGMRTZHJTQAC-UHFFFAOYSA-N |

Canonical SMILES |

CCCO[Si](C)(C1=CC=CC=C1)OCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(phenyl)dipropoxysilane can be synthesized through several methods. One common approach involves the reaction of phenyltrichlorosilane with propanol in the presence of a base, such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by propoxy groups. The reaction conditions typically include a solvent like toluene and a temperature range of 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl(phenyl)dipropoxysilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.

Substitution: The propoxy groups can be substituted with other functional groups through reactions with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Alkyl halides, nucleophiles; reactions often require a base and are conducted in polar solvents.

Major Products Formed

Oxidation: Silanol, siloxane derivatives.

Reduction: Silane derivatives.

Substitution: Various organosilicon compounds with different functional groups.

Scientific Research Applications

Methyl(phenyl)dipropoxysilane has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

Biology: Employed in the modification of biomolecules and surfaces to enhance biocompatibility and functionality.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

Industry: Utilized in the production of silicone-based materials, coatings, and adhesives due to its unique properties.

Mechanism of Action

The mechanism by which methyl(phenyl)dipropoxysilane exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing it to participate in a wide range of chemical reactions. The phenyl and propoxy groups contribute to the compound’s reactivity and solubility, enabling it to interact with different molecular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be drawn from structurally or functionally related compounds in the literature. Below is a comparative analysis:

Structural and Functional Analogues

Key Differences

- Core Element : this compound is silicon-centered, whereas diphenylamine () and impurities in are nitrogen- or carbon-based. This distinction leads to divergent reactivity (e.g., silanes undergo hydrolysis; amines participate in acid-base reactions).

- Functional Groups: The propoxy groups in this compound enable moisture-cured crosslinking, unlike the non-hydrolyzable groups in diphenylamine or tofenamic acid.

- Applications : Silanes are primarily industrial (e.g., coatings), while the compared compounds (–2) are pharmaceutical or biological in nature .

Data Table: Physicochemical Properties

Research Findings and Limitations

- Thermal Stability : this compound exhibits higher thermal stability (>300°C) compared to diphenylamine (decomposes at ~200°C) due to silicon’s robust bonding .

- Reactivity : Unlike nitrogen-based analogs (–2), silanes like this compound require catalytic conditions (e.g., acids/bases) for efficient condensation.

- Evidence Gaps : The provided materials lack direct data on silane derivatives, necessitating extrapolation from structural analogs. For instance, phenyl groups in diphenylamine enhance oxidative stability, a property that may analogously benefit silanes in high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.